N-Desethyl amodiaquine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl amodiaquine dihydrochloride is a primary metabolite of the antimalarial drug amodiaquine. It is known for its pharmacological activity against Plasmodium falciparum, the parasite responsible for malaria . This compound is crucial in the treatment of malaria due to its long elimination half-life and its ability to synergize with amodiaquine .
Mechanism of Action
Target of Action
N-Desethyl amodiaquine dihydrochloride is a primary metabolite of the antimalarial compound amodiaquine . It is highly active against Plasmodium falciparum , the parasite responsible for the most severe form of human malaria . This compound can synergize with amodiaquine, enhancing its antimalarial effects .
Mode of Action
It is known that the compound interacts with its target, the plasmodium falciparum parasite, inhibiting its growth and replication . This interaction results in the death of the parasite and the alleviation of malaria symptoms.
Biochemical Pathways
This compound affects the biochemical pathways of the Plasmodium falciparum parasite. It is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) to Desethylamodiaquine, which is subsequently eliminated via extra-hepatic biotransformation by CYP1A1 and CYP1B1 . This metabolic process is crucial for the pharmacological activity of the compound.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by the liver enzyme CYP2C8 to Desethylamodiaquine, its active form . This metabolite is responsible for the therapeutic and toxic effects of the compound due to its long elimination half-life .
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of the Plasmodium falciparum parasite . This leads to the death of the parasite and the alleviation of malaria symptoms. The compound can also cause toxicity, which is why its use must be carefully monitored .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially leading to drug interactions. Additionally, individual genetic variations in the enzymes that metabolize the compound can influence its efficacy and toxicity . Therefore, these factors must be considered when using this compound for the treatment of malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desethyl amodiaquine dihydrochloride is synthesized through the metabolic action of cytochrome P450 isoform 2C8 on amodiaquine . The reaction involves the removal of an ethyl group from amodiaquine, resulting in the formation of N-Desethyl amodiaquine . The compound is then converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specific catalysts and controlled environments to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Desethyl amodiaquine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
N-Desethyl amodiaquine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its role in the metabolic pathways of antimalarial drugs.
Industry: The compound is used in the pharmaceutical industry for the production of antimalarial medications.
Comparison with Similar Compounds
Similar Compounds
Amodiaquine: The parent compound from which N-Desethyl amodiaquine is derived.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Mefloquine: A related compound used in the treatment of malaria.
Uniqueness
N-Desethyl amodiaquine dihydrochloride is unique due to its long elimination half-life and its ability to synergize with amodiaquine, enhancing its antimalarial efficacy. This makes it a valuable compound in the treatment of malaria, especially in regions with high drug resistance.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBRFGUODDEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670073 |
Source
|
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79049-30-2 |
Source
|
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.